- Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23
Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)
933-48-2 structure
Product Name:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
N.o CAS:933-48-2
MF:C9H18O
MW:142.238623142242
MDL:MFCD00070479
CID:806398
PubChem ID:101921
Update Time:2025-09-23
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Propriedades químicas e físicas
Nomes e Identificadores
-
- (1R,5R)-3,3,5-Trimethylcyclohexanol
- cis-3,3,5-Trimethylcyclohexanol
- cis-3,5,5-Trimethylcyclohexanol
- Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
- (+-)-cis-3,3,5-Trimethyl-cyclohexanol
- 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
- 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
- 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
- 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
- 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
- trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
- trans-3,3,5-trimethylcyclohexanol
- CY14WK72W0
- (1R-cis)-3,3,5-trimethylcyclohexanol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
- Cyclohexanol, 3,3,5-trimethyl-, cis-
- 3,3,5-Trimethylcyclohexanol, (1R-cis)-
- (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
- Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
- DSSTox_CID_27570
- DSSTox_RID_82426
- DSSTox_GSID_47570
- BRRVXFOKWJKTGG-JGVFFNPUSA-N
- Tox21_30258
- Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
- rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
- Trixanol
- rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
-
- MDL: MFCD00070479
- Inchi: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
- Chave InChI: BRRVXFOKWJKTGG-SFYZADRCSA-N
- SMILES: CC1(C[C@@H](O)C[C@@H](C)C1)C
Propriedades Computadas
- Massa Exacta: 142.13600
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 118
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2.6
- Superfície polar topológica: 20.2
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 0.8908 g/cm3 (25 ºC)
- Ponto de Fusão: 37.3 ºC
- Ponto de ebulição: 202 ºC
- Ponto de Flash: 73.2±10.9 ºC,
- Índice de Refracção: 1.4542 (589.3 nm 20 ºC)
- Solubilidade: 微溶 (4.4 g/L) (25 ºC),
- PSA: 20.23000
- LogP: 2.19350
- FEMA: 3962
- Solubilidade: 未确定
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Informações de segurança
-
Símbolo:
- Pedir:危险
- Declaração de perigo: H303-H315-H318
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P310-P312
- Código da categoria de perigo: 36
- Instrução de Segurança: 39-26
- RTECS:GW0876000
-
Identificação dos materiais perigosos:
- Frases de Risco:R36
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Dados aduaneiros
- CÓDIGO SH:2906199090
- Dados aduaneiros:
中国海关编码:
2906199090概述:
2906199090. 其他环烷醇,环烯醇及环萜烯醇. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153390-1g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | >96.0%(GC) | 1g |
¥44.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153390-25G |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | >96.0%(GC) | 25g |
¥231.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153390-5g |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | >96.0%(GC) | 5g |
¥91.90 | 2023-09-03 | |
| Chemenu | CM203356-500g |
(1R,5R)-3,3,5-trimethylcyclohexan-1-ol |
933-48-2 | 95% | 500g |
$337 | 2021-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-5g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | ≥96% | 5g |
¥108.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X71155-1g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | ≥96% | 1g |
¥38.0 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316437-25g |
Rac-(1r,5r)-3,3,5-trimethylcyclohexan-1-ol, cis |
933-48-2 | 96% | 25g |
¥570.00 | 2024-04-24 | |
| Ambeed | A701124-25g |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | 96% | 25g |
$33.0 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0874-25G |
cis-3,3,5-Trimethylcyclohexanol |
933-48-2 | >96.0%(GC) | 25g |
¥230.00 | 2024-04-15 | |
| abcr | AB143317-25 g |
cis-3,3,5-Trimethylcyclohexanol, 96%; . |
933-48-2 | 96% | 25g |
€55.30 | 2023-05-09 |
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ; 72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Referência
Método de produção 2
Método de produção 3
Condições de reacção
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
Referência
- Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water
Referência
- New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones, Tetrahedron, 2006, 62(12), 2812-2819
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols, Synthesis, 1981, (10), 794-6
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium , Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ; rt; 1 h, rt; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals, Journal of Organic Chemistry, 2015, 80(16), 8134-8141
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium , Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C
1.2 Reagents: Isopropanol Solvents: Isopropanol ; rt → 76 °C; 1 h, 76 °C
Referência
- Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles, Tetrahedron, 2008, 64(8), 1847-1852
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane
Referência
- Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6, Journal of Organic Chemistry, 1986, 51(14), 2655-61
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium carbonate , β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ; 16 h, rt
1.2 Reagents: Sodium borohydride ; rt
1.2 Reagents: Sodium borohydride ; rt
Referência
- The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785
Método de produção 10
Condições de reacção
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130
Método de produção 11
Condições de reacção
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol , Nickel acetate , Sodium hydride Solvents: Tetrahydrofuran
Referência
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
,
Tetrahedron Letters,
1988,
29(12),
1383-4
Método de produção 12
Condições de reacção
1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether , Tridecane ; 72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 25 °C
Referência
- Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844
Método de produção 13
Condições de reacção
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382
Método de produção 14
Condições de reacção
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols, Journal of Organic Chemistry, 1997, 62(9), 3019-3020
Método de produção 15
Condições de reacção
1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- 1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661
Método de produção 16
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether
Referência
- Reexamination of diisobutylaluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols, Synlett, 1997, (12), 1465-1466
Método de produção 17
Condições de reacção
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
Referência
- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones, Heterocycles, 1988, 27(6), 1455-60
Método de produção 18
Condições de reacção
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
Referência
- A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes, Tetrahedron Letters, 1988, 29(9), 1069-70
Método de produção 19
Método de produção 20
Condições de reacção
1.1 Reagents: 2-Amino-5-chlorobenzoic acid ; rt → 0 °C
1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C
1.2 Reagents: Lithium ; 120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine , Oxalic acid , Potassium bromide ; 16 °C
Referência
- Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug, China, , ,
Método de produção 21
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials
- Isophorone
- 2-Cyclohexen-1-ol,3,5,5-trimethyl-
- 3,3,5-trimethylcyclohexan-1-one
- (1R,5S)-3,3,5-Trimethylcyclohexan-1-ol
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
Número da Ordem:1668892
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:933-48-2)顺-3,3,5-三甲基环己醇
Número da Ordem:LE1668892
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:32
Preço ($):discuss personally
E- mail:18501500038@163.com
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Literatura Relacionada
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis) Produtos relacionados
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:933-48-2)cis-3,3,5-Trimethylcyclohexanol
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:933-48-2)顺-3,3,5-三甲基环己醇
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito